tert-Butyldimethylsilyl N-Phenylbenzimidate
Overview
Description
tert-Butyldimethylsilyl N-Phenylbenzimidate is a chemical compound that is part of a broader class of silylating agents used in organic synthesis. These agents are crucial for protecting functional groups in complex molecules during multi-step synthetic processes. The tert-butyldimethylsilyl (TBDMS) group, in particular, is known for its ability to protect hydroxyl groups due to its stability under various conditions and its susceptibility to removal by specific agents when desired .
Synthesis Analysis
The synthesis of tert-butyldimethylsilyl derivatives typically involves the use of tert-butyldimethylsilyl chloride as a silylating agent. For example, the synthesis of various mono-, di-, and tri-O-tert-butyldimethylsilyl derivatives of guanosines has been achieved through the silylation of N2-benzoyl- and N2-isobutyrylguanosin . This demonstrates the versatility of TBDMS derivatives in the protection of nucleosides, which are essential building blocks in the synthesis of oligonucleotides.
Molecular Structure Analysis
The molecular structure of TBDMS derivatives is characterized by the presence of the bulky tert-butyl group attached to a silicon atom, which is also bonded to two methyl groups. This structural feature imparts significant steric hindrance, protecting the functional group from unwanted reactions. The structure of these compounds can be elucidated using various spectroscopic methods such as 1H-, 13C-, and 31P-NMR, as well as UV and CD spectra, which provide detailed information about the electronic and spatial configuration of the molecule .
Chemical Reactions Analysis
TBDMS derivatives are known for their stability, which allows them to withstand a variety of chemical reactions. For instance, the ethers of TBDMS are stable in water or alcohol bases under normal conditions and are also resistant to hydrogenolysis and mild chemical reduction . This stability is a key attribute that makes TBDMS groups suitable for protecting hydroxyl groups during the synthesis of sensitive molecules like prostaglandins.
Physical and Chemical Properties Analysis
The physical and chemical properties of TBDMS derivatives are influenced by their molecular structure. The tert-butyl group enhances the hydrolytic stability of the silyl ethers, making them suitable for applications that require resistance to acid or base conditions, such as partitioning between organic solvents, thin-layer chromatography, and column chromatography. Additionally, the derivatives formed using tert-butyldimethylsilyl groups are often volatile, which is advantageous for analyses like gas chromatography with electron-capture detection .
Scientific Research Applications
Protecting Group in Nucleoside Synthesis
The tert-butyldimethylsilyl group is used as a protective group in the synthesis of nucleosides. It reacts selectively with hydroxyl groups in nucleosides, particularly with the 5′-hydroxyl of deoxynucleosides. This group can be removed under specific conditions without affecting other acid or base labile protecting groups, making it stable to phosphorylation conditions. This utility is vital for synthesizing a variety of protected deoxynucleosides efficiently, thereby introducing a new, versatile protecting group in the nucleoside and nucleotide field (Ogilvie, 1973).
Synthesis of Phytoalexins
The tert-butyldimethylsilyl group finds application in the synthesis of phytoalexins such as vignafuran, 6-demethylvignafuran, and moracin M. By employing directed lithiation reactions, it facilitates the creation of benzylic anions which are crucial intermediates in producing various phytoalexins. This method showcases the group's utility in the efficient and versatile synthesis of natural products (Watanabe, Kawanishi, & Furukawa, 1991).
Gas Chromatographic Analysis
Tert-butyldimethylsilyl derivatives are used in capillary gas chromatographic analysis of a variety of compounds. These derivatives facilitate the determination and quantitative analysis of various substances like catecholamine metabolites, oxyanions, and non-steroidal anti-inflammatory drugs (NSAIDs) in different matrices, such as urine and serum. This application is critical in fields like clinical diagnostics and pharmacokinetics (Muskiet et al., 1981; Mawhinney, 1983; Kim et al., 1993).
Hydroxyl Group Protection
The tert-butyldimethylsilyl group is employed to protect hydroxyl groups in various chemical contexts. This protection is essential in synthesizing complex organic molecules, where it offers stability under a range of conditions and can be selectively removed when needed. Its use has been particularly highlighted in the synthesis of prostaglandins and other biologically significant compounds (Corey & Venkateswarlu, 1972).
Safety And Hazards
“tert-Butyldimethylsilyl N-Phenylbenzimidate” is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation or eye irritation persists .
properties
IUPAC Name |
[tert-butyl(dimethyl)silyl] N-phenylbenzenecarboximidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOSi/c1-19(2,3)22(4,5)21-18(16-12-8-6-9-13-16)20-17-14-10-7-11-15-17/h6-15H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKWSHDUCPVOAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=NC1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458504 | |
Record name | tert-Butyldimethylsilyl N-Phenylbenzimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyldimethylsilyl N-Phenylbenzimidate | |
CAS RN |
404392-70-7 | |
Record name | tert-Butyldimethylsilyl N-Phenylbenzimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyldimethylsilyl N-Phenylbenzimidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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